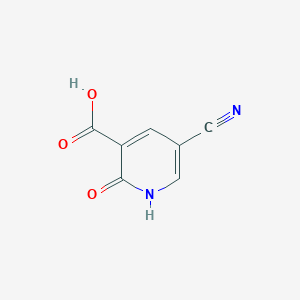

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridone derivative characterized by a cyano group at the 5-position and a carboxylic acid moiety at the 3-position. This compound is synthesized via the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid, as described in Scheme 1 of . The cyano group confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid and influencing reactivity in medicinal chemistry applications.

Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O3 |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

5-cyano-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3H,(H,9,10)(H,11,12) |

InChI Key |

XUTYOLCYDQFTFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Another method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: Reacts with alkyl halides to form sulfides.

Hydrolysis: Undergoes hydrolysis in the presence of aqueous sodium hydroxide to form carboxylic acids.

Common Reagents and Conditions

Alkyl Halides: Used in substitution reactions.

Aqueous Sodium Hydroxide: Used in hydrolysis reactions.

Major Products

Sulfides: Formed from substitution reactions with alkyl halides.

Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research has shown that derivatives of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid possess significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : Studies indicate that certain derivatives demonstrate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases .

Synthetic Routes

Several synthetic methods have been developed for the preparation of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid. These methods often involve multi-step reactions starting from simpler precursors. The ability to modify the compound's structure through synthetic chemistry allows researchers to explore its pharmacological potential further.

Applications in Medicinal Chemistry

The diverse biological activities of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid make it a candidate for several applications in medicinal chemistry:

- Drug Development : Its ability to interact with various biological targets positions it as a promising lead compound for the development of new drugs. Modifications to its structure can enhance efficacy and reduce side effects.

- Pharmacological Research : Ongoing studies focus on understanding the mechanisms by which this compound exerts its effects, providing insights that could guide future therapeutic strategies .

- Molecular Docking Studies : Computational studies involving molecular docking have been utilized to predict the binding affinity of the compound with different receptors and enzymes, aiding in the design of more effective derivatives .

Mechanism of Action

The mechanism of action of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to act as a complexating agent, forming stable complexes with metal ions . This property is utilized in its pharmaceutical applications, where it can enhance the bioavailability and efficacy of drugs.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CN, Cl) at the 5-position increase the carboxylic acid's acidity compared to electron-donating groups (e.g., methoxy) .

- Steric and Solubility Effects : Bulky substituents at the 1-position (e.g., benzyl, cyclohexyl) reduce solubility in polar solvents but enhance lipophilicity, which is critical for membrane permeability in drug design .

Physicochemical and Spectral Properties

- Melting Points : Compounds with aromatic or heteroaromatic substituents (e.g., thiophene, benzene) exhibit higher melting points (260–289°C) due to enhanced crystallinity and π-π stacking .

- IR Spectroscopy: Carboxylic acid (C=O): ~1700–1722 cm⁻¹ . Cyano (CN): ~2200 cm⁻¹ (unique to the target compound) . Hydroxyl (OH)/Amine (NH): ~3000–3500 cm⁻¹ .

- NMR Data: The 1H-NMR of 5-cyano derivatives shows distinct deshielding for protons adjacent to the cyano group (δ ~8.34 ppm for CH in compound 11) .

Biological Activity

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₇H₄N₂O₃) is a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid features a unique structure characterized by a pyridine ring with both a cyano group and a carboxylic acid functional group. The molecular weight of the compound is approximately 164.12 g/mol, and it has shown significant reactivity due to the presence of electron-withdrawing and electron-donating groups.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research has indicated that 5-cyano derivatives can inhibit the growth of various bacterial strains. For instance, studies on related compounds have demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 64 µg/mL .

- Antitumor Activity : The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways. For example, certain derivatives have shown promising results against human pancreatic and gastric cancer cell lines .

- Enzyme Inhibition : 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential to inhibit various enzymes involved in cancer progression. It has shown inhibition of receptor tyrosine kinases such as VEGFR-2, which is crucial for angiogenesis in tumors .

The biological activity of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be attributed to its ability to interact with multiple biological targets:

- Binding Affinity : Interaction studies have shown that this compound binds effectively to enzyme active sites and receptor sites, influencing their activity and potentially leading to therapeutic effects.

- Oxidative Stress Induction : The generation of ROS upon treatment with this compound may lead to cellular damage in tumor cells, contributing to its anticancer effects .

- Apoptosis Pathway Modulation : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, thus promoting cancer cell death .

Case Studies

Several case studies highlight the therapeutic potential of 5-cyano derivatives:

- Study on Antitumor Effects : A study involving various derivatives demonstrated that modifications to the cyano group significantly influenced cytotoxicity against cancer cell lines. The most effective derivatives showed IC₅₀ values in the low micromolar range against multiple cancer types .

- Antimicrobial Efficacy : Another investigation revealed that structural modifications enhanced the antimicrobial properties of related compounds, suggesting that further research on 5-cyano derivatives could yield potent antimicrobial agents .

Comparative Analysis

The following table summarizes some structural analogs of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Cyano-6-methylthio-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₈H₆N₂O₃S | Contains a methylthio group which may enhance activity |

| 6-(Chlorobenzyl)sulfanyl derivative | C₈H₇ClN₂O₃S | Features a chlorobenzyl substituent altering properties |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol under reflux) enhance reaction efficiency and yield .

- Temperature and time : Prolonged heating at 70–80°C improves cyclization but risks decomposition; shorter times (4–6 hours) balance purity and yield .

- Catalyst use : Acidic or basic catalysts (e.g., piperidine) facilitate intermediate formation .

- Yield monitoring : Techniques like HPLC or LC-MS track purity (>95%) and confirm structural integrity via IR or NMR .

Q. How can researchers verify the structural identity of synthesized 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

- Methodological Answer :

- Spectroscopic characterization : Use H/C NMR to confirm the dihydropyridine ring and substituents (e.g., cyano at position 5, carboxylic acid at position 3) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, exact mass 165.02 g/mol) .

- InChI key : Cross-reference with PubChem data (e.g., InChIKey=WROOHCUBANRTRZ-UHFFFAOYSA-N for ethyl derivatives) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Computational docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?

- Methodological Answer :

- Controlled experiments : Compare reaction outcomes under inert (N) vs. ambient conditions to rule out oxidation side-products .

- Computational modeling : Use density functional theory (DFT) to predict nucleophilic attack sites (e.g., cyano vs. carbonyl groups) .

- Isotopic labeling : Track reaction pathways using N-labeled intermediates in mass spectrometry .

Q. What strategies enhance the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH optimization : Maintain pH 6–7 to prevent hydrolysis of the dihydropyridine ring .

- Prodrug design : Modify the carboxylic acid group to esters (e.g., ethyl ester) for improved lipophilicity and slow hydrolysis .

- Encapsulation : Use liposomes or cyclodextrins to shield reactive moieties .

Q. How can computational methods accelerate the design of derivatives with improved bioactivity?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) predict feasible synthetic routes for novel derivatives .

- Molecular dynamics : Simulate ligand-receptor interactions over 100-ns trajectories to prioritize candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines, incubation times, and controls (e.g., cisplatin as a reference) .

- Meta-analysis : Pool data from 5+ studies via ANOVA to identify outliers or assay-specific biases .

- Validate purity : Re-test batches with conflicting results via elemental analysis and DSC (differential scanning calorimetry) .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral derivatives?

- Methodological Answer :

- Chiral chromatography : Compare ee using columns like Chiralpak IA/IB .

- Mechanistic studies : Probe stereochemical outcomes via kinetic isotope effects (KIE) or transition-state modeling .

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize asymmetric induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.